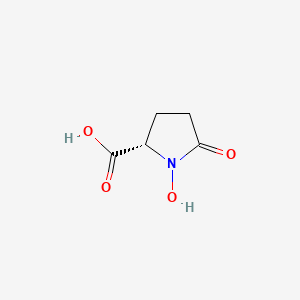
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxyl group, a ketone group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. The reaction typically involves the use of chiral catalysts or auxiliaries to ensure the desired stereochemistry.
For example, one method involves the reduction of a chiral pyrrolidinone derivative using a reducing agent such as sodium borohydride in the presence of a chiral ligand. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,5-dioxopyrrolidine-2-carboxylic acid.
Reduction: Formation of (S)-1,5-dihydroxypyrrolidine-2-carboxylic acid.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of (S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.
1,5-Dioxopyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different reactivity and applications.
(S)-1,5-Dihydroxypyrrolidine-2-carboxylic acid:
Uniqueness
(S)-1-Hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C5H7NO4 |
|---|---|
Poids moléculaire |
145.11 g/mol |
Nom IUPAC |
(2S)-1-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4-2-1-3(5(8)9)6(4)10/h3,10H,1-2H2,(H,8,9)/t3-/m0/s1 |
Clé InChI |
WMDVYOTXOYSOCD-VKHMYHEASA-N |
SMILES isomérique |
C1CC(=O)N([C@@H]1C(=O)O)O |
SMILES canonique |
C1CC(=O)N(C1C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


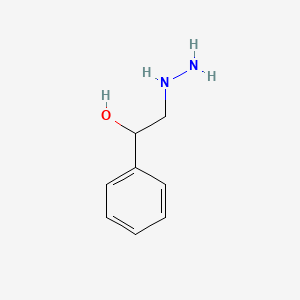
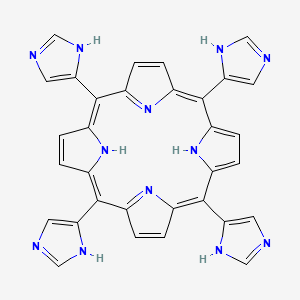
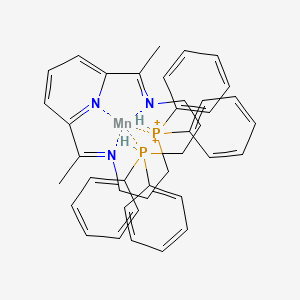

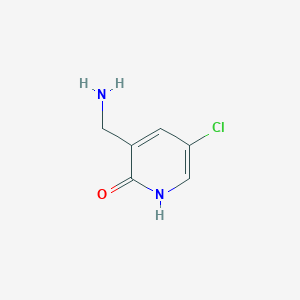

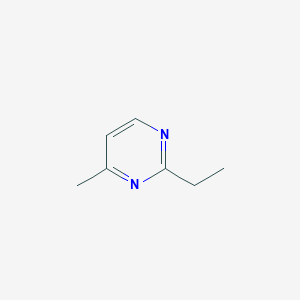
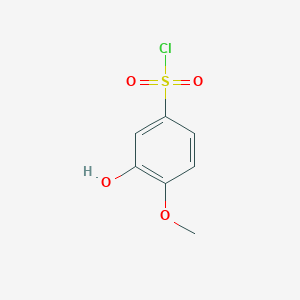
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)

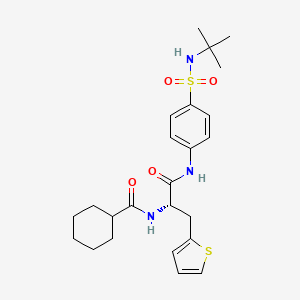
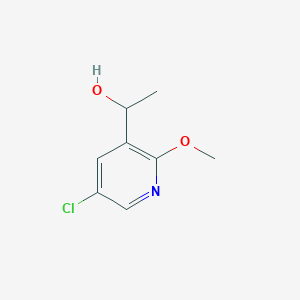
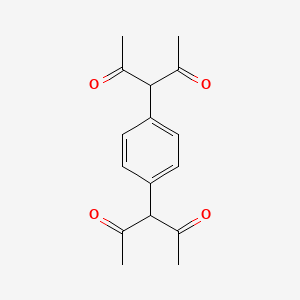
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
